

In-Depth Technical Guide: 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide

Cat. No.: B015912

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CAS Number: 19805-75-5

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides a detailed examination of **2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide**, a key intermediate in the synthesis of advanced diagnostic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource on its chemical properties, synthesis, and significant applications.

Core Compound Properties

2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide is a stable, off-white crystalline solid. Its core structure, a tetramethyl-substituted pyrroline ring with a carboxamide group, makes it a valuable precursor for the synthesis of stable nitroxide radicals. These radicals are instrumental in various biomedical research applications, particularly as spin probes for in vivo imaging.

Physicochemical and Safety Data

A summary of the key quantitative data for **2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide** is presented in the table below for easy reference and comparison.

Property	Value	Reference
CAS Number	19805-75-5	[1]
Molecular Formula	C ₉ H ₁₆ N ₂ O	[1]
Molecular Weight	168.24 g/mol	[1]
Appearance	Off-White Crystalline Solid	[1]
Melting Point	178-182 °C	
Solubility	Slightly soluble in water	[2]
Density	1.0404 g/cm ³	[1]
Boiling Point	297.19 °C (estimate)	[1]
Flash Point	143.2 °C	[1]
Vapor Pressure	0.000502 mmHg at 25°C	[1]
Hazard Classifications	Eye Irrit. 2, Skin Irrit. 2, STOT SE 3	
Signal Word	Warning	

Synthesis and Experimental Protocols

While a specific, detailed, step-by-step synthesis protocol for **2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide** is not readily available in the searched literature, its synthesis can be inferred from general methodologies for 3-pyrroline derivatives. A plausible synthetic route would involve the cyclization of appropriate precursors containing the tetramethyl framework and the carboxamide functionality.

A documented experimental protocol highlights the use of **2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide** as a starting material for the synthesis of its crucial derivative, 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy, a stable nitroxide radical.

Experimental Protocol: Synthesis of 3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy

This protocol outlines the oxidation of **2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide** to its corresponding nitroxide radical. This derivative is a key tool in Electron Paramagnetic Resonance (EPR) imaging.

Materials:

- **2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide**
- Oxidizing agent (e.g., m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide with a catalyst)
- Appropriate solvent (e.g., dichloromethane, ether)
- Standard laboratory glassware and purification equipment (e.g., chromatography column)

Methodology:

- Dissolve **2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide** in a suitable solvent.
- Cool the solution in an ice bath.
- Slowly add the oxidizing agent to the cooled solution.
- Monitor the reaction progress using an appropriate technique (e.g., thin-layer chromatography).
- Upon completion, quench the reaction and perform an aqueous workup to remove excess oxidizing agent and byproducts.
- Extract the product into an organic solvent.
- Dry the organic layer and concentrate it under reduced pressure.
- Purify the resulting crude product by column chromatography to yield the pure 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy.

Applications in Drug Development and Advanced Research

The primary significance of **2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide** in the context of drug development and scientific research lies in its role as a precursor to the stable nitroxide radical, 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy.[2] This derivative is a highly effective spin probe for Electron Paramagnetic Resonance (EPR) imaging, a non-invasive technique used to study redox status and oxygen concentration in living tissues.[3][4]

In Vivo Redox Imaging

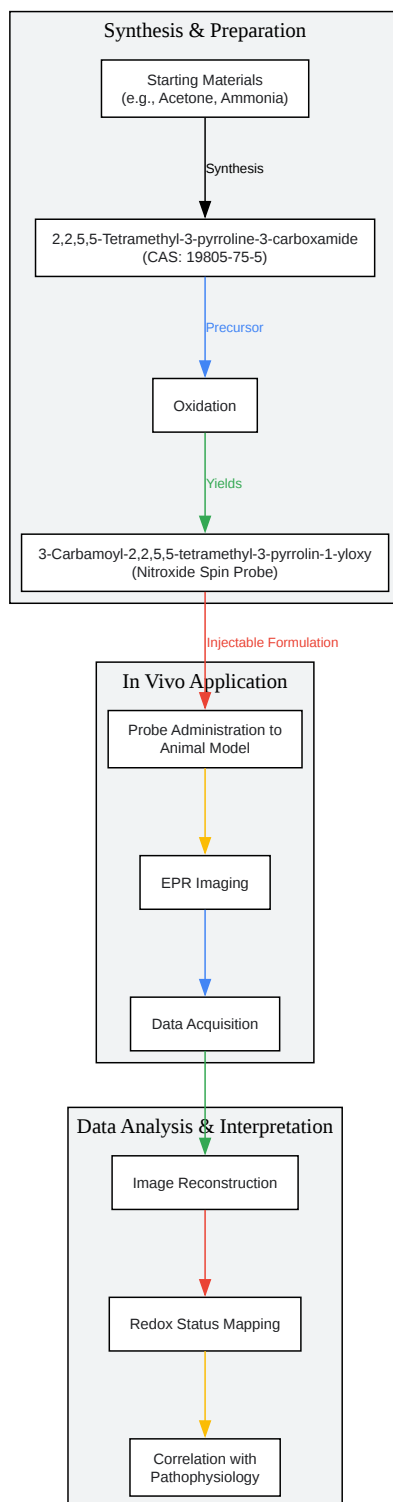
The nitroxide derivative of **2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide** is used to visualize and quantify the redox state of tissues, which is a critical factor in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and stroke.[3][5] The probe's unpaired electron allows for detection by EPR, and its signal characteristics are sensitive to the local redox environment.

Brain Imaging and Neurological Research

Due to its ability to cross the blood-brain barrier, certain derivatives of this compound are particularly valuable for neurological research.[3] They enable the non-invasive mapping of redox status and oxygen levels within the brain, providing crucial insights into the pathophysiology of various brain disorders and facilitating the development of novel therapeutic interventions.[4]

Logical Workflow for In Vivo EPR Imaging

The following diagram illustrates the general workflow from the synthesis of the precursor to its application in preclinical research.



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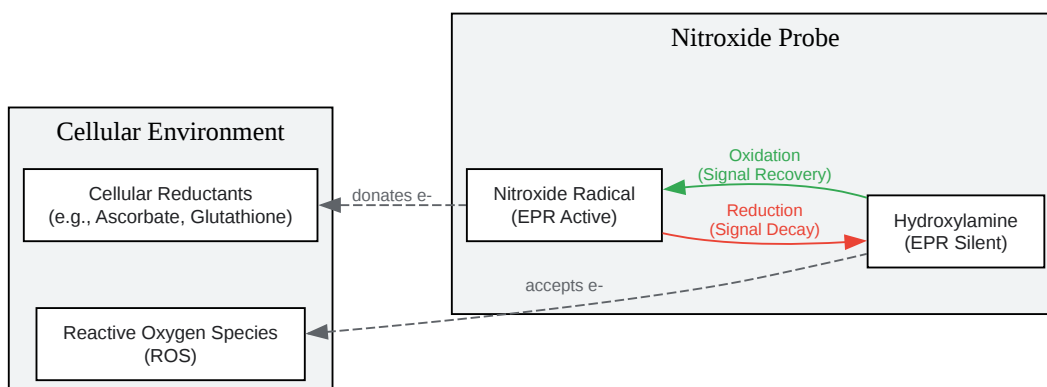
Caption: Workflow from synthesis to in vivo redox mapping.

Signaling Pathway and Mechanism of Action

2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide and its nitroxide derivative are not known to directly participate in or modulate specific signaling pathways in the classical sense of a drug molecule. Instead, the nitroxide acts as a diagnostic agent. Its mechanism of action is based on the principles of magnetic resonance. The unpaired electron of the nitroxide radical interacts with its microenvironment, and these interactions are reflected in the EPR signal.

The primary "pathway" it reports on is the cellular redox state, which is a complex interplay of reactive oxygen species (ROS) generation and the antioxidant capacity of the cell. The nitroxide probe is reduced by cellular reductants (like ascorbate and glutathione), leading to a loss of the EPR signal. The rate of this signal decay provides a quantitative measure of the tissue's reducing capacity.

The following diagram illustrates the interaction of the nitroxide probe with the cellular redox environment.



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Caption: Cellular redox cycle of the nitroxide probe.

Conclusion

2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide is a pivotal molecule for the advancement of in vivo diagnostic imaging. Its true value is realized through its conversion to a stable nitroxide radical, which serves as a sensitive probe for monitoring the delicate redox balance in biological systems. For researchers and professionals in drug development, this compound represents a gateway to sophisticated preclinical studies, offering a means to non-invasively assess tissue health and disease progression at a metabolic level. Further research into the synthesis and application of its derivatives holds promise for the development of even more sensitive and targeted diagnostic tools.

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- To cite this document: BenchChem. [In-Depth Technical Guide: 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b015912#2-2-5-5-tetramethyl-3-pyrroline-3-carboxamide-cas-number]

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